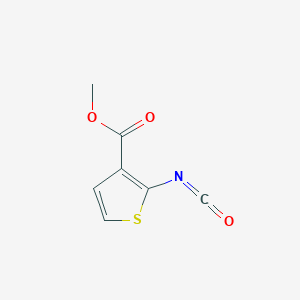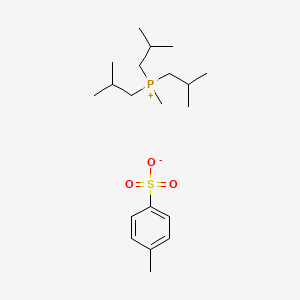
Methyl 2-isocyanatothiophene-3-carboxylate
Übersicht
Beschreibung
“Methyl 2-isocyanatothiophene-3-carboxylate” is a chemical compound with the CAS Number: 50502-27-7 . It has a molecular weight of 183.19 . The IUPAC name for this compound is methyl 2-isocyanato-3-thiophenecarboxylate .
Physical and Chemical Properties
This compound is a solid at room temperature . . The storage temperature for this compound varies, with some sources suggesting room temperature and others suggesting 28 C .
Wissenschaftliche Forschungsanwendungen
Photocyclization Reactions
"Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate" undergoes selective photocyclization to produce compounds with potential applications in material science and organic synthesis, highlighting the reactivity of thiophene derivatives under photochemical conditions (Anklam, Lau, & Margaretha, 1985).
Crystal Structure Analysis
The study of "Methyl-3-Aminothiophene-2-Carboxylate" (MATC) through single crystal X-ray diffraction sheds light on its potential for designing new materials. The crystal packing and interaction energies within MATC provide insights into its stability and reactivity, which could be beneficial for developing new pharmaceuticals, dyes, and pesticides (Tao et al., 2020).
Organic Synthesis and Medicinal Chemistry
The synthesis of isomeric 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)-benzoic acids from "o-cyanomethylbenzoic acids" and derivatives of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids, demonstrates the utility of thiophene derivatives in creating biologically active compounds, potentially applicable in drug discovery (Kucherenko, Zadorozhny, & Kovtunenko, 2008).
Chan-Lam Cross-Coupling
A practical synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling demonstrates the compound's significance in organic synthesis, providing a versatile method for constructing N-arylated thiophene derivatives with a broad range of functional group tolerance (Rizwan et al., 2015).
Anticancer, Anti-HIV, and Antimicrobial Activity
The synthesis and evaluation of 3- and 5-methylthiophene-2-carboxaldehyde alpha-(N)-heterocyclichydrazones for anticancer, anti-HIV, and antimicrobial activities indicate the potential of thiophene derivatives in medicinal chemistry. Some compounds showed antiproliferative properties, highlighting the therapeutic potential of thiophene-based compounds (Savini et al., 2004).
Mutagenic Action of Isocyanates
Research on the mutagenic action of isocyanates, such as toluene diisocyanate (TDI) and 4,4'-methylene-diphenylisocyanate (MDI), used in polyurethane production, offers insights into the safety and environmental impact of isocyanate compounds. These findings are crucial for understanding the potential health hazards associated with isocyanate exposure (Andersen et al., 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-isocyanatothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-11-7(10)5-2-3-12-6(5)8-4-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDVOLIIBFICQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603292 | |
| Record name | Methyl 2-isocyanatothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50502-27-7 | |
| Record name | Methyl 2-isocyanatothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B1628056.png)




